Methyl 2-chloro-4-piperidinobenzenecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate typically involves the esterification of 2-chloro-4-piperidinobenzenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-piperidinobenzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are 2-chloro-4-piperidinobenzenecarboxylic acid and methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-chloro-4-piperidinobenzenecarboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-piperidinobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 2-chloro-4-piperidinobenzenecarboxylate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents on the benzene ring.
2-chloro-4-piperidinobenzenecarboxylic acid: The carboxylic acid derivative of the compound.
Methyl 2-chloro-4-piperidinobenzenecarboxamide: The amide derivative of the compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-chloro-4-piperidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOIROWGVZZOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442171 | |
Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-08-7 | |
Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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